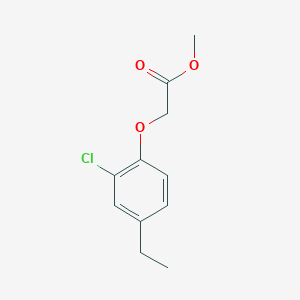

Methyl (2-chloro-4-ethylphenoxy)acetate

Description

Methyl (2-chloro-4-ethylphenoxy)acetate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and ethyl group on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

methyl 2-(2-chloro-4-ethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-8-4-5-10(9(12)6-8)15-7-11(13)14-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUDFQVULXZVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-chloro-4-ethylphenoxy)acetate typically involves the esterification of 2-chloro-4-ethylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-chloro-4-ethylphenoxyacetic acid+methanolacid catalystMethyl (2-chloro-4-ethylphenoxy)acetate+water

Industrial Production Methods

In industrial settings, the production of Methyl (2-chloro-4-ethylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4-ethylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

Oxidation: Formation of 2-chloro-4-ethylphenoxyacetic acid.

Reduction: Formation of 2-chloro-4-ethylphenoxyethanol.

Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

This compound serves primarily as an intermediate in the synthesis of various biologically active molecules. Its role in the development of pharmaceuticals is particularly noteworthy:

- Pharmaceutical Intermediates : Methyl (2-chloro-4-ethylphenoxy)acetate is utilized in the synthesis of drugs targeting various diseases. For instance, it has been used in the preparation of analogs aimed at treating conditions such as schistosomiasis, where hybrid compounds combining this acetate with other pharmacophores have shown promising bioactivity .

- Construction of Complex Molecules : It serves as a versatile building block for synthesizing complex organic molecules, including those with potential applications as g-secretase inhibitors and antagonists for various receptors .

Case Study 1: Synthesis of Schistosomiasis Treatment Compounds

In a recent study, researchers synthesized a series of hybrid compounds incorporating methyl (2-chloro-4-ethylphenoxy)acetate. These compounds were evaluated for their efficacy against Schistosoma mansoni. The results indicated that several hybrids exhibited significant activity, highlighting the potential of this compound in developing new treatments for neglected tropical diseases .

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| GPQF-8Q20 | 45 | 5.62 | 8.0 |

| GPQF-8Q21 | 49 | 4.82 | 10.2 |

| GPQF-8Q22 | 77 | 3.68 | 20.9 |

EC50: Effective Concentration 50%; CC50: Cytotoxic Concentration 50%; SI: Selectivity Index

Case Study 2: Development of Antagonists

Another study focused on developing antagonists for human receptors using methyl (2-chloro-4-ethylphenoxy)acetate as a starting material. The compound's ability to act as a versatile building block was demonstrated through successful modifications leading to various receptor-targeting compounds .

Environmental and Safety Considerations

While exploring the applications of methyl (2-chloro-4-ethylphenoxy)acetate, it is essential to consider its environmental impact and safety profile. Regulatory assessments indicate that compounds derived from this acetate may pose low ecological hazards if used within specified guidelines .

Mechanism of Action

The mechanism of action of Methyl (2-chloro-4-ethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an auxin-like compound, affecting plant growth and development. The compound can bind to auxin receptors, leading to altered gene expression and physiological responses.

Comparison with Similar Compounds

Similar Compounds

2-chloro-4-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a broader spectrum of activity.

2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and environmental impact.

Uniqueness

Methyl (2-chloro-4-ethylphenoxy)acetate is unique due to the presence of both chloro and ethyl groups on the phenyl ring, which can influence its reactivity and biological activity. Its specific structural features make it a valuable compound for targeted applications in various fields.

Biological Activity

Methyl (2-chloro-4-ethylphenoxy)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl (2-chloro-4-ethylphenoxy)acetate is characterized by the presence of a chloro group and an ethyl group on the phenyl ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The biological activity of methyl (2-chloro-4-ethylphenoxy)acetate is primarily attributed to its interaction with specific molecular targets. It has been suggested that this compound may function as an auxin-like agent in plants, affecting growth and development by binding to auxin receptors. This interaction can lead to altered gene expression and physiological responses in plant systems.

Antimicrobial Activity

Research has demonstrated that methyl (2-chloro-4-ethylphenoxy)acetate exhibits significant antimicrobial properties. In various studies, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is influenced by the substituents on the phenyl group attached to the thiourea nitrogen in related compounds .

Anticancer Potential

Preliminary studies have indicated that methyl (2-chloro-4-ethylphenoxy)acetate may possess anticancer properties. Compounds derived from similar structures have been evaluated for their cytotoxic effects against different cancer cell lines, showing promising results. For instance, some derivatives have demonstrated IC50 values indicating potent cytotoxicity against liver and breast carcinoma cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various derivatives of methyl (2-chloro-4-ethylphenoxy)acetate against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited high inhibitory activity comparable to standard antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that compounds derived from methyl (2-chloro-4-ethylphenoxy)acetate showed significant cytotoxicity. For example, one derivative demonstrated an IC50 value of 3.57 µM against HepG2 cells, suggesting strong potential for further development as an anticancer agent .

- Mechanistic Studies : Investigations into the mechanism of action revealed that methyl (2-chloro-4-ethylphenoxy)acetate may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.